2-[(3,4,5-Trimethoxyphenyl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4,5-Trimethoxyphenyl)methyl]pyridine is an organic compound that features a pyridine ring substituted with a 3,4,5-trimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,5-Trimethoxyphenyl)methyl]pyridine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4,5-Trimethoxyphenyl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3,4,5-Trimethoxyphenyl)methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(3,4,5-Trimethoxyphenyl)methyl]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as tubulin polymerase, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s trimethoxyphenyl group is crucial for its binding affinity and specificity to these targets .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.
Trimethoprim: An antibiotic that inhibits dihydrofolate reductase.
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Uniqueness
2-[(3,4,5-Trimethoxyphenyl)methyl]pyridine is unique due to its combination of a pyridine ring with a trimethoxyphenylmethyl group, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds .
Properties
CAS No. |
62028-48-2 |
---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[(3,4,5-trimethoxyphenyl)methyl]pyridine |
InChI |
InChI=1S/C15H17NO3/c1-17-13-9-11(8-12-6-4-5-7-16-12)10-14(18-2)15(13)19-3/h4-7,9-10H,8H2,1-3H3 |
InChI Key |
VXBXJOCKBJUJMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.